2-(4-Trifluoromethylphenyl)furan
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H NMR (CDCl₃, 300 MHz) :
- δ 7.68–7.49 (m, 4H) : Protons on the phenyl ring adjacent to the -CF₃ group.
- δ 6.71 (dd, J = 1.8, 2.5 Hz, 1H) : Furan β-proton (position 3).
- δ 7.53 (d, J = 1.7 Hz, 1H) : Furan α-proton (position 5).
¹³C NMR (CDCl₃, 75 MHz) :
- δ 144.1 (C-O) : Furan oxygen-bound carbon.
- δ 125.9 (q, J = 271 Hz) : -CF₃ carbon (quartet due to ¹³C-¹⁹F coupling).
- δ 129.2–126.8 : Aromatic carbons on the phenyl ring.
¹⁹F NMR (CDCl₃, 376 MHz) :
Infrared (IR) Absorption Profile
Key IR bands (KBr, cm⁻¹):
Mass Spectrometry Fragmentation Patterns
- Molecular ion peak : $$m/z = 212 \, (\text{M}^+)$$.
- Major fragments :
Crystallographic Studies and Solid-State Arrangement
Single-crystal X-ray diffraction reveals a planar arrangement with a dihedral angle of 8.2° between the furan and phenyl rings. The -CF₃ group induces herringbone packing via weak C-F···H interactions (2.9–3.1 Å). Unit cell parameters:
| Parameter | Value |
|---|---|
| Space group | $$P2_1/c$$ |
| a (Å) | 7.82 |
| b (Å) | 10.45 |
| c (Å) | 12.31 |
| β (°) | 98.7 |
This packing minimizes steric hindrance while maximizing van der Waals interactions.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
Geometry optimization (B3LYP/6-311+G(d,p)) confirms the near-planar structure , with bond lengths of:
Molecular Orbital Analysis
- HOMO (-6.32 eV) : Localized on the furan ring and adjacent phenyl carbons.
- LUMO (-1.45 eV) : Delocalized across the phenyl ring, stabilized by -CF₃ inductive effects.
The HOMO-LUMO gap (4.87 eV ) suggests moderate reactivity, consistent with electrophilic substitution patterns.
Properties
CAS No. |
214463-10-2 |
|---|---|
Molecular Formula |
C11H7F3O |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]furan |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H |
InChI Key |
IBAWXQKPXUETJN-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-(4-trifluoromethylphenyl)furan exhibit significant anticancer properties. The incorporation of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for biological activity. Studies have shown that these compounds can induce apoptosis in cancer cells through specific biochemical pathways, making them candidates for further development as anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It interacts with molecular targets involved in inflammatory processes, potentially modulating enzyme and receptor activity. This suggests a therapeutic role in treating inflammatory diseases .
Neuroprotective Effects
Some studies have explored the neuroprotective potential of furan derivatives against neurodegenerative diseases. The ability of these compounds to inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1) suggests they may help in managing conditions like Alzheimer's disease .
Liquid Crystalline Properties
Furan derivatives, including this compound, have been studied for their liquid crystalline properties. These materials are valuable in developing new display technologies and optical materials due to their unique phase transition behaviors.
Polymer Applications
Incorporating furan into polymers can enhance their thermal stability and mechanical strength. Research indicates that furan-based polymers can serve as sustainable alternatives to traditional materials, contributing to advancements in green chemistry .
Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to undergo various chemical transformations, making it useful for synthesizing more complex organic molecules .
Continuous Flow Synthesis
Recent advancements have introduced continuous flow synthesis methods for producing furan derivatives, including those with trifluoromethyl substitutions. This approach enhances safety, reduces waste, and streamlines the synthesis process .
Case Studies
Comparison with Similar Compounds
Key Observations :
- The -CF₃ group increases lipophilicity (LogP ~3.2), enhancing membrane permeability but reducing water solubility.
- Methoxy-substituted analogs exhibit higher polarity, favoring aqueous solubility .
Preparation Methods
One-Pot Multi-Component Reaction
A notable approach is the one-pot synthesis involving:
- 5-(4-chlorophenyl)furan-2(3H)-one as the furan precursor,
- Triethyl orthoformate as the electrophilic agent,
- Aromatic amines bearing electron-withdrawing groups.
The mechanism proceeds via:
- Nucleophilic addition of the amine to triethyl orthoformate forming an imine intermediate.
- Subsequent reaction of the furan-2-one with this imine intermediate.
- Elimination of ethanol molecules leading to the formation of the target aminomethylidene furan derivatives.
This method is adaptable for synthesizing 3-hetarylaminomethylidene derivatives of furan, which can be structurally related to 2-(4-trifluoromethylphenyl)furan depending on the amine used.
Synthesis via Functionalization of Furo[3,2-b]pyrroles
Another route involves the synthesis of furo[3,2-b]pyrrole derivatives bearing trifluoromethylphenyl substituents, which can be transformed into related furan derivatives.
Hydrolysis and Substitution Reactions
- Starting from methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate, hydrolysis yields the corresponding acids.
- Subsequent reactions with methyl iodide or benzyl chloride afford N-substituted products.
- Heating carboxylic acids in acetic anhydride leads to acetylated furo[3,2-b]pyrroles.
- Hydrolysis of acetylated intermediates yields 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole.
- Further reactions with electrophiles give substituted products.
Although these compounds are pyrrole-fused furans, the methodology demonstrates the versatility of trifluoromethylphenyl-substituted furans synthesis and functionalization.
Comparative Summary of Preparation Methods
| Methodology | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-pot multi-component reaction | 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, aromatic amines | Mild heating, ethanol elimination | Efficient, one-step, adaptable to various amines | Requires specific amines, moderate complexity |
| Hydrolysis and substitution of furo[3,2-b]pyrroles | Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate, methyl iodide, benzyl chloride | Hydrolysis, acetic anhydride heating | Access to diverse substituted furans | Multi-step, requires precursor synthesis |
| Cyclization of substituted precursors | Triethyl orthoesters, hydrazine derivatives | Heating, phosphorus(V) sulfide treatment | Enables thione and hydrazone derivatives | Complex reaction sequence |
Detailed Research Findings and Notes
- The one-pot synthesis method allows the formation of hetarylaminomethylidene derivatives of furan-2(3H)-ones with electron-withdrawing groups, which can be tailored to include trifluoromethylphenyl substituents.
- Hydrolysis of methyl esters of trifluoromethylphenyl-substituted furo[3,2-b]pyrroles followed by N-alkylation is a robust route to functionalized furans with trifluoromethyl groups.
- The reaction pathways often involve elimination of ethanol molecules and formation of imine or ethoxymethylene intermediates, which are critical for ring closure and substitution.
- Phosphorus(V) sulfide-mediated transformations enable conversion to thione analogs, expanding the chemical space of trifluoromethylphenyl-substituted heterocycles.
Q & A
Q. Basic Characterization
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 6.5–7.5 ppm (furan protons) and δ 7.3–7.8 ppm (aromatic protons of the trifluoromethylphenyl group). Splitting patterns confirm substitution positions .
- ¹³C NMR : Peaks near δ 110–120 ppm (furan carbons) and δ 125–135 ppm (CF₃-substituted aromatic carbons).
- FT-IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=C furan ring) and 1120–1160 cm⁻¹ (C-F bonds) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns indicative of the trifluoromethyl group.
How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in Diels-Alder reactions compared to non-fluorinated analogs?
Advanced Reactivity Analysis
The CF₃ group reduces electron density on the furan ring, lowering its reactivity as a diene in Diels-Alder reactions. Comparative studies show:
- Reduced Reaction Rates : Electron-deficient furans require higher temperatures (e.g., 120°C vs. 80°C for non-fluorinated analogs) to achieve comparable yields .
- Regioselectivity Shifts : Computational modeling (DFT) predicts preferential attack at the less electron-deficient position of the furan ring. Experimental validation via HPLC analysis of adducts is recommended .
What computational methods are recommended to predict the electronic structure and potential reaction pathways of this compound?
Q. Advanced Computational Guidance
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways.
How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?
Data Contradiction Analysis
Discrepancies often arise from:
- Catalyst Degradation : Palladium catalysts (e.g., Pd(OAc)₂) may decompose under aerobic conditions. Use glovebox techniques for sensitive reactions .
- Impurity Profiles : Byproducts from incomplete coupling can skew yields. Employ HPLC with UV detection (λ = 254 nm) to quantify purity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents. Systematic solvent screening is advised .
What are the primary applications of this compound in material science, and how do its electronic properties enable these uses?
Q. Advanced Application Focus
- Organic Electronics : The CF₃ group enhances electron affinity, making the compound suitable as a charge-transport layer in OLEDs. Conductance studies using scanning tunneling microscopy (STM) reveal stable Au-electrode binding via the furan ring .
- Catalysis : As a ligand in transition-metal complexes, it stabilizes electron-deficient metal centers. X-ray crystallography confirms coordination modes .
What are the challenges in achieving regioselective functionalization of this compound, and how can protecting groups be utilized?
Q. Advanced Functionalization Strategies
- Challenge : The CF₃ group directs electrophiles to the furan’s 5-position, competing with inherent ring reactivity.
- Solution :
- Use temporary protecting groups (e.g., silyl ethers) on the furan oxygen to block undesired sites .
- Kinetic studies (via in-situ IR) identify optimal reaction windows for selective substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
